5-Chloro-2,3-dihydro-6-methoxy-1h-isoindol-1-one

LogP lipophilicity CNS drug-likeness

5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one (CAS 1138220-79-7; molecular formula C9H8ClNO2; MW 197.62) is a bicyclic isoindolin-1-one (phthalimidine) derivative bearing a chlorine atom at the 5-position and a methoxy group at the 6-position of the fused benzene ring. The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing across multiple therapeutic patent families including PARP inhibitors for CNS cancer, MDM2-p53 protein-protein interaction antagonists, and EGFR tyrosine kinase inhibitors.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62
CAS No. 1138220-79-7
Cat. No. B2742392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dihydro-6-methoxy-1h-isoindol-1-one
CAS1138220-79-7
Molecular FormulaC9H8ClNO2
Molecular Weight197.62
Structural Identifiers
SMILESCOC1=C(C=C2CNC(=O)C2=C1)Cl
InChIInChI=1S/C9H8ClNO2/c1-13-8-3-6-5(2-7(8)10)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyMMBRLXRMVPEDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one (CAS 1138220-79-7): Core Physicochemical and Structural Profile for Procurement Evaluation


5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one (CAS 1138220-79-7; molecular formula C9H8ClNO2; MW 197.62) is a bicyclic isoindolin-1-one (phthalimidine) derivative bearing a chlorine atom at the 5-position and a methoxy group at the 6-position of the fused benzene ring . The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing across multiple therapeutic patent families including PARP inhibitors for CNS cancer, MDM2-p53 protein-protein interaction antagonists, and EGFR tyrosine kinase inhibitors [1][2]. This compound exists as a versatile small-molecule building block with a predicted LogP of 0.47, density of 1.3±0.1 g/cm³, and boiling point of 468.4±45.0 °C at 760 mmHg .

Why 5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one Cannot Be Replaced by Mono-Substituted or Reduced Isoindolinone Analogs


The combined 5-chloro/6-methoxy substitution pattern on the isoindolin-1-one scaffold produces physicochemical properties that are not additive averages of the individual mono-substituted analogs. The 5-chloroisoindolin-1-one (CAS 74572-29-5, LogP 0.88) and 6-methoxyisoindolin-1-one (CAS 132680-54-7, LogP -0.07) each occupy opposite ends of the lipophilicity spectrum, while the dual-substituted target compound achieves a balanced LogP of 0.47 that cannot be replicated by blending or substituting either mono-substituted variant . Furthermore, the reduced 5-chloro-6-methoxyisoindoline analog (CAS 905362-56-3) lacks the carbonyl group essential for H-bond acceptor interactions and key synthetic transformations, making oxidation-state substitution invalid in target-binding or reactivity-driven applications . These non-linear structure-property relationships mandate procurement of the exact 5-Cl/6-OMe isoindolin-1-one for applications where both electronic balance and carbonyl functionality are required design elements.

Quantitative Differentiation Evidence: 5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one vs. Closest Analogs


Lipophilicity (LogP) Balance: Dual Substitution Achieves Intermediate LogP Unattainable by Mono-Substituted Analogs

The target compound (5-Cl-6-OMe isoindolin-1-one) exhibits a computed LogP of 0.47, positioned between the 5-chloro-only analog (LogP 0.88) and the 6-methoxy-only analog (LogP -0.07) . This intermediate lipophilicity is noteworthy because isoindolinone-based PARP inhibitors with moderate LogP have been specifically identified as strategically designed for enhanced blood-brain barrier (BBB) permeability in CNS cancer therapeutics [1]. Neither mono-substituted analog achieves this balanced LogP: the 5-Cl analog is 87% more lipophilic (ΔLogP +0.41), while the 6-OMe analog is substantially more hydrophilic (ΔLogP -0.54 versus target).

LogP lipophilicity CNS drug-likeness BBB permeability

Boiling Point Elevation: 7–9% Higher Thermal Stability vs. Mono-Substituted Isoindolinone Analogs

The target compound displays a boiling point of 468.4±45.0 °C at 760 mmHg, which is 31.9 °C higher than 5-chloroisoindolin-1-one (436.5±45.0 °C) and 40.4 °C higher than 6-methoxyisoindolin-1-one (428.0±45.0 °C) . This 7.3% and 9.4% elevation, respectively, reflects stronger intermolecular interactions (dipole-dipole and van der Waals forces) arising from the combined electron-withdrawing chloro and electron-donating methoxy substituents.

boiling point thermal stability intermolecular interaction purification

Density and Refractive Index: Intermediate Values Confirm Non-Additive Physicochemical Properties

The target compound's density (1.3±0.1 g/cm³) and refractive index (1.579) sit between those of 5-chloroisoindolin-1-one (density 1.4±0.1 g/cm³, RI 1.602) and 6-methoxyisoindolin-1-one (density 1.2±0.1 g/cm³, RI 1.565) . The refractive index difference of ΔRI = -0.023 versus the 5-Cl analog and ΔRI = +0.014 versus the 6-OMe analog provides a measurable optical signature for identity confirmation and purity assessment. These values do not follow a simple molar additivity rule, confirming that the 5-Cl/6-OMe combination generates a distinct electronic ground state.

density refractive index quality control batch consistency

Orthogonal Synthetic Handles: Dual Chloro/Methoxy Functionalization Enables Sequential Derivatization Strategies

The target compound uniquely provides two orthogonal derivatization handles on the isoindolin-1-one scaffold: a chlorine atom at C5 suitable for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), and a methoxy group at C6 that can be selectively demethylated (BBr₃, AlCl₃, or HBr/AcOH) to reveal a phenolic hydroxyl for further functionalization . In contrast, 5-chloroisoindolin-1-one (CAS 74572-29-5) offers only the aryl chloride handle without a demethylatable oxygen, and 6-methoxyisoindolin-1-one (CAS 132680-54-7) offers only the methoxy handle without a cross-coupling-capable halogen. The synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones via analogous intermediates confirms the synthetic tractability of this substitution pattern [1].

synthetic handle cross-coupling demethylation diversity-oriented synthesis

Oxidation State Integrity: Isoindolin-1-one Carbonyl Distinguishes Target from Reduced Isoindoline Analogs in Receptor Binding and Reactivity

The target compound exists as an isoindolin-1-one (lactam, C9H8ClNO2, MW 197.62), bearing a carbonyl group at the 1-position that is absent in the corresponding isoindoline analog 5-chloro-6-methoxyisoindoline (CAS 905362-56-3, C9H10ClNO, MW 183.63) . This carbonyl provides a hydrogen-bond acceptor site and establishes the lactam nitrogen as an H-bond donor, both of which are critical for target engagement in therapeutically relevant isoindolinone chemotypes. The isoindolinone scaffold's structural similarity to the nicotinamide moiety of NAD+ facilitates competitive inhibition at the PARP enzyme catalytic site—a binding mode inaccessible to the reduced isoindoline congeners [1]. Additionally, the carbonyl enables distinct synthetic transformations (reduction, nucleophilic addition, enolate chemistry) that are not available with the isoindoline oxidation state.

oxidation state carbonyl lactam H-bond acceptor isoindoline

Privileged Scaffold Validation: Isoindolin-1-one Core is Documented Across Multiple High-Value Therapeutic Patent Families

The isoindolin-1-one scaffold has been independently validated as a privileged structure across multiple therapeutic areas. Patent WO2024261709A1 (Valo Health, 2024) discloses isoindolinone-containing PARP inhibitors with single-digit nanomolar IC₅₀ values (exemplary compound 5350: PARP1 IC₅₀ = 0.005 μM) and enhanced BBB permeability for CNS cancer [1]. Patent WO2020036386 (Korea Research Institute of Chemical Technology, 2020) claims isoindolin-1-one derivatives with high inhibitory effect on EGFR mutations for cancer treatment [2]. The MDM2-p53 protein-protein interaction inhibitor series based on isoindolinones achieved IC₅₀ values of 44±6 nM for the optimized (-)-enantiomer of compound 10a, with A-ring chloro substitution conferring additional potency [3]. The comprehensive 2025 review by Madaan and Singh catalogs isoindolin-1-one activity across anticancer, antiviral, antipsychotic, antimicrobial, cardiovascular, anti-inflammatory, and antidiabetic indications [4].

privileged scaffold PARP inhibitor MDM2-p53 EGFR inhibitor patent landscape

High-Value Application Scenarios for 5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one (CAS 1138220-79-7) Based on Quantitative Differentiation Evidence


CNS-Penetrant PARP Inhibitor Lead Optimization: LogP-Balanced Scaffold for BBB Permeability Tuning

The target compound's LogP of 0.47 positions it within the moderate lipophilicity range identified as favorable for blood-brain barrier penetration in isoindolinone-based PARP inhibitors [1]. In contrast, the 5-chloro-only analog (LogP 0.88) trends toward higher lipophilicity that may increase plasma protein binding and reduce free brain fraction, while the 6-methoxy-only analog (LogP -0.07) may limit passive BBB diffusion. The isoindolinone scaffold's structural mimicry of the NAD+ nicotinamide moiety, combined with the target compound's balanced LogP, makes it a strategic starting point for CNS PARP inhibitor programs where both catalytic site engagement and CNS exposure are required. The dual synthetic handles (C5-Cl for cross-coupling, C6-OMe for demethylation) further enable systematic exploration of A-ring substitution effects on PARP1 potency and CNS pharmacokinetics .

MDM2-p53 Protein-Protein Interaction Antagonist Development: A-Ring Substitution SAR with Pre-Installed Chlorine

Structure-activity relationship studies on isoindolinone-based MDM2-p53 inhibitors have demonstrated that A-ring chloro substitution confers additional potency over unsubstituted counterparts, with optimized compounds achieving IC₅₀ values of 44±6 nM [2]. The target compound provides the 5-chloro substituent pre-installed on the isoindolinone A-ring, eliminating one synthetic step compared to routes starting from unsubstituted isoindolin-1-one that require late-stage halogenation. The 6-methoxy group can be retained as a solubilizing element or demethylated to a hydroxyl for further derivatization, offering flexibility in tuning both potency and physicochemical properties within the established MDM2-p53 inhibitor pharmacophore.

Diversity-Oriented Synthesis Library Construction: Dual-Orthogonal-Handle Intermediate for Parallel Chemistry

As a versatile small-molecule scaffold with two orthogonal derivatization handles [3], the target compound enables divergent library synthesis: the C5 aryl chloride undergoes Suzuki-Miyaura coupling to introduce aryl/heteroaryl diversity, while the C6 methoxy group undergoes demethylation to a phenol for subsequent O-alkylation, sulfonylation, or carbamoylation. This dual-handle architecture supports 2D diversity matrix generation from a single intermediate—a capability not available from either mono-substituted analog (5-chloroisoindolin-1-one or 6-methoxyisoindolin-1-one). The isoindolin-1-one scaffold's recognition as a privileged structure across anticancer, anti-inflammatory, and CNS indications [4] increases the probability that library members will show activity in phenotypic or target-based screens.

Physicochemical Property Benchmarking and Quality Control: Identity Confirmation via Density and Refractive Index

The target compound's density (1.3±0.1 g/cm³) and refractive index (1.579) are distinguishable from both 5-chloroisoindolin-1-one (density 1.4±0.1 g/cm³, RI 1.602) and 6-methoxyisoindolin-1-one (density 1.2±0.1 g/cm³, RI 1.565) . These measured values can serve as rapid, non-destructive incoming material acceptance criteria for procurement quality assurance. Laboratories receiving this compound can verify identity by simple refractometry (expected RI = 1.579) or densitometry before committing material to high-value synthetic sequences, reducing the risk of mis-shipment of a mono-substituted or reduced analog. The boiling point of 468.4 °C and computed LogP of 0.47 provide additional orthogonal identity checkpoints.

Quote Request

Request a Quote for 5-Chloro-2,3-dihydro-6-methoxy-1h-isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.